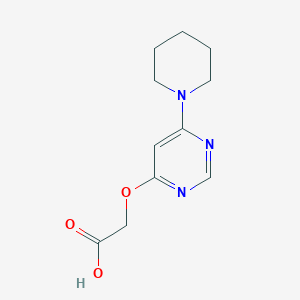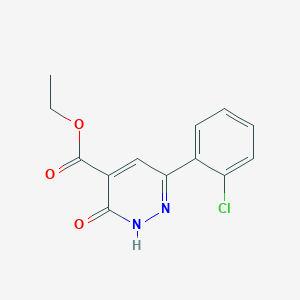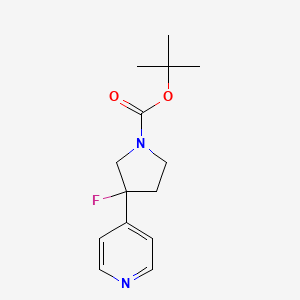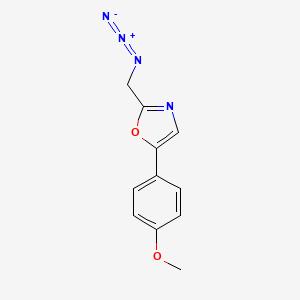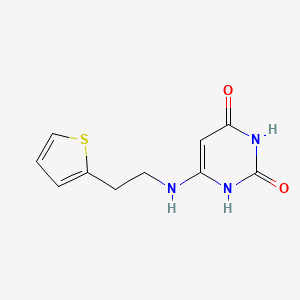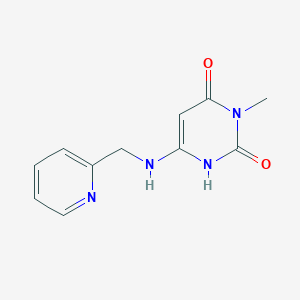![molecular formula C12H9ClN2O2 B1479341 4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine CAS No. 2098026-00-5](/img/structure/B1479341.png)
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine
Descripción general
Descripción
The compound “4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,3]dioxol-5-yl group, which is a benzene ring fused with a 1,3-dioxolane ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrimidine), a chloro substituent, and a methyl group attached to the pyrimidine ring. The presence of the dioxolane ring introduces ether linkages into the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-withdrawing chloro group, and the electron-donating methyl group. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a chloro substituent could increase its lipophilicity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación
Flavoring Substance
The compound has been reported to be used as a flavoring substance in specific food categories. It is chemically synthesized and not reported to occur naturally. This application focuses on enhancing the taste profile of food products without being used in beverages .
Lead Sensor Development
A sensitive and selective lead (Pb 2+) sensor was developed using a derivative of this compound. The sensor involves the deposition of a thin layer on a glassy carbon electrode with a conducting polymer matrix, highlighting its application in environmental monitoring and safety .
Rheumatic Treatment
Derivatives of the compound have been used in treating rheumatic conditions, such as rheumatoid arthritis and osteoarthritis. This application underscores its potential in pharmaceutical formulations aimed at alleviating joint pain and inflammation .
Analgesic Development
The compound’s derivatives are part of non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. These are globally used for various therapeutic purposes, including pain relief and reducing inflammation .
Spectroscopic Analysis
Infrared spectroscopy has been utilized to characterize derivatives of this compound. The analysis provides insights into the structural properties, such as the presence of an amide carbonyl group, which is crucial for understanding its chemical behavior .
Anticancer Research
There is ongoing research into the anticancer properties of derivatives of this compound. Libraries of related compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, demonstrating its application in medicinal chemistry and oncology .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-14-9(5-12(13)15-7)8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQQCYBLKLIDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






